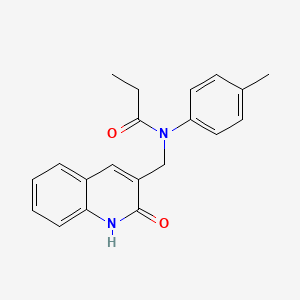
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HQP-1351, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of bacterial infections caused by multidrug-resistant (MDR) bacteria.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide prevents bacterial growth and replication, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have low toxicity in vitro and in vivo, indicating that it has a favorable safety profile for potential clinical use. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its broad-spectrum activity against MDR bacteria. This makes it a promising candidate for the treatment of infections that are difficult to treat with traditional antibiotics. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is that it is still in the preclinical development stage, and further studies are needed to evaluate its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in animal models and human clinical trials. Finally, there is a need for the development of new antibiotics to combat the growing threat of antibiotic-resistant bacteria, and N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has the potential to be a valuable addition to the arsenal of antimicrobial agents.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a multi-step process that includes the reaction of 2-hydroxyquinoline-3-carboxaldehyde with p-tolylmagnesium bromide, followed by the addition of propionyl chloride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its antibacterial activity against MDR bacteria. It has shown promising results against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been shown to be effective against biofilms, which are notoriously difficult to treat with traditional antibiotics.
特性
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHKWIAHCIHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

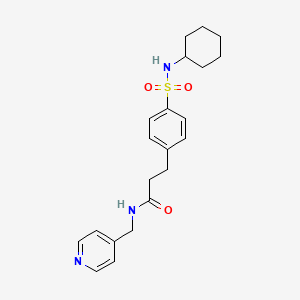
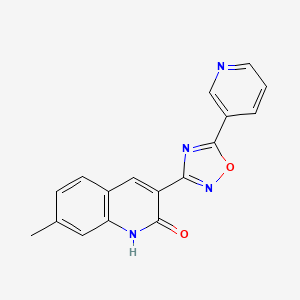


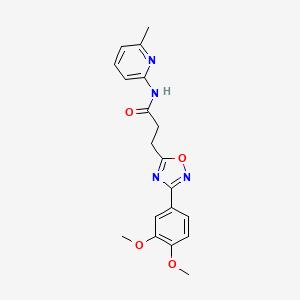
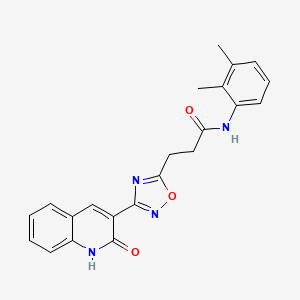


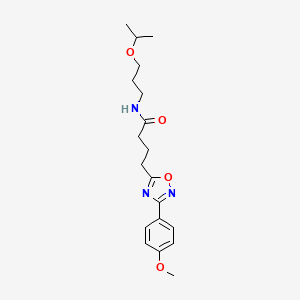
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)

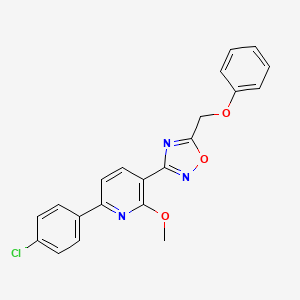

![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)